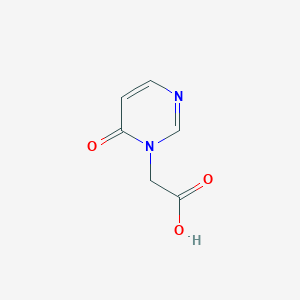

2-(6-Oxo-1,6-dihydropyrimidin-1-yl)acetic acid

Description

Historical Context of Pyrimidine (B1678525) Chemistry and its Academic Significance

The pyrimidine ring system is a cornerstone of heterocyclic chemistry and biochemistry. rsc.org While derivatives like alloxan (B1665706) were known in the early 19th century, a directed laboratory synthesis of a pyrimidine was first reported in 1879 by Grimaux, who prepared barbituric acid. bldpharm.comnih.gov The parent compound, pyrimidine, was later named in 1885 by Pinner. rsc.orgnih.gov

The academic significance of pyrimidine chemistry exploded with the discovery of its central role in the building blocks of life. researchgate.net The pyrimidine nucleobases—cytosine, thymine, and uracil (B121893)—are fundamental components of nucleic acids (DNA and RNA), encoding the genetic information of all known living organisms. rsc.orgbldpharm.comnih.gov This foundational role in biology has cemented pyrimidine as a critical area of study in organic and medicinal chemistry. researchgate.net Beyond nucleic acids, the pyrimidine scaffold is found in essential natural compounds such as thiamine (B1217682) (vitamin B1). bldpharm.com Its structural motif is also prevalent in a vast number of synthetic compounds, including barbiturates and various therapeutic agents, highlighting its broad importance in drug discovery and development. bldpharm.comgsconlinepress.com The wide-ranging biological activities of pyrimidine derivatives, including anticancer, antiviral, and antimicrobial properties, continue to drive extensive research. gsconlinepress.commdpi.comchemicalbook.comnih.gov

Structural Features and Classification of 6-Oxo-1,6-dihydropyrimidine Scaffolds

Pyrimidine is a six-membered heterocyclic aromatic compound containing two nitrogen atoms at the 1 and 3 positions of the ring. The 6-oxo-1,6-dihydropyrimidine scaffold, also known as a pyrimidin-6-one, is a derivative characterized by a carbonyl group at the C6 position and the loss of aromaticity between N1 and C6. This structure exists in tautomeric forms, primarily as the cyclic amide (lactam), which is generally more stable.

These scaffolds are notable for their planar structure and the presence of hydrogen bond donors (N-H) and acceptors (C=O, ring nitrogens), which facilitate interactions with biological macromolecules. The classification of these scaffolds can be based on several features:

Substitution Pattern: The type and position of various functional groups on the pyrimidine ring define its chemical properties and biological activity.

Saturation Level: Scaffolds can be fully aromatic (pyrimidine), partially saturated (dihydropyrimidines, tetrahydropyrimidines), or fully saturated. rsc.org Dihydropyrimidines (DHPMs) are a significant class, often synthesized through multicomponent reactions like the Biginelli reaction. rsc.orgomicsonline.org

Fusion: The pyrimidine ring can be fused with other heterocyclic or carbocyclic rings to create more complex polycyclic systems, such as pyrido[2,3-d]pyrimidines, which often exhibit distinct biological activities. nih.gov

The 6-oxo-1,6-dihydropyrimidine core is a prevalent substructure in many biologically active molecules and serves as a versatile template in medicinal chemistry. nih.govacs.org

Research Landscape of Acetic Acid Derivatives of Pyrimidines

The introduction of an acetic acid moiety to the pyrimidine ring creates a class of compounds with significant interest in chemical and pharmaceutical research. The carboxylic acid group can modulate the molecule's polarity, solubility, and ability to interact with biological targets. Research in this area is diverse and focuses on both the synthesis of these derivatives and their application as bioactive agents or synthetic intermediates.

The acetic acid group can be attached to either a nitrogen or a carbon atom of the pyrimidine core, leading to different isomers with distinct properties. For instance, N-alkylation of a pyrimidinone ring with reagents like ethyl chloroacetate (B1199739) is a common strategy to introduce the acetic acid side chain. omicsonline.org These derivatives have been investigated for a wide range of potential therapeutic applications. Furthermore, pyrimidine-acetic acid derivatives serve as valuable building blocks in organic synthesis for creating more complex molecules, including peptide nucleic acid (PNA) monomers and other elaborate heterocyclic systems. nih.gov The research landscape indicates a continuous effort to synthesize novel derivatives and explore their structure-activity relationships for various biological targets. nih.gov

Overview of Current Academic Research Focus for 2-(6-Oxo-1,6-dihydropyrimidin-1-yl)acetic acid

The specific compound, this compound (CAS 1190392-07-4), is primarily recognized within the academic and commercial landscape as a chemical building block for organic synthesis. bldpharm.com While extensive, peer-reviewed studies focusing solely on the biological activities of this exact molecule are not prominent in the literature, its structure represents a key pharmacophore that is the subject of broad research interest.

Academic focus is generally directed towards the synthesis and evaluation of classes of N1-substituted pyrimidinones (B12756618). The synthesis of such compounds typically involves the N-alkylation of a corresponding pyrimidinone precursor with an acetic acid synthon, such as a haloacetic acid ester, followed by hydrolysis of the ester to yield the final carboxylic acid.

The research interest in this structural motif is driven by the diverse biological activities observed in analogous compounds. For example, N-substituted pyrimidinones and related dihydropyrimidines have been investigated for numerous pharmacological properties, including acting as calcium channel blockers and antihypertensive agents. omicsonline.orgacs.org The acetic acid moiety provides a handle for further chemical modification or can act as a key interacting group with biological targets like enzyme active sites.

| Related Compound Class | Synthetic Method Highlight | Investigated Biological Activity | Example Finding/Data Type |

|---|---|---|---|

| 4,6-Disubstituted Pyrimidin-2-ones | Condensation of chalcones with urea (B33335) in an alkaline medium. derpharmachemica.com | Anthelmintic | Evaluation of paralysis and death time of earthworms. |

| N1-Substituted Dihydropyrimidinones | Alkylation of dihydropyrimidine (B8664642) with ethyl chloroacetate under microwave irradiation. omicsonline.org | Antibacterial | Minimum Inhibitory Concentration (MIC) values against various bacterial strains. |

| Pyridothienopyrimidin-4-ones | Cyclization of 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) with acid anhydrides. nih.gov | Pim-1 Kinase Inhibition | IC50 values (e.g., 1.18 µM for compound 7a). nih.gov |

| 4-(Pyrimidin-2-yloxy)phenoxy Acetates | Synthesis from hydroquinone, a pyrimidine precursor, and a chloroacetic ester. nih.gov | Herbicidal | Percentage inhibition of plant growth at specific concentrations (e.g., 100 mg/L). nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(6-oxopyrimidin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c9-5-1-2-7-4-8(5)3-6(10)11/h1-2,4H,3H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LONPTYYFZQGRGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN(C1=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190392-07-4 | |

| Record name | 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Classical and Modern Synthetic Routes to 2-(6-Oxo-1,6-dihydropyrimidin-1-yl)acetic acid

The synthesis of this specific pyrimidinone derivative can be approached through several strategic pathways, ranging from multicomponent reactions to linear, multi-step sequences.

The Biginelli reaction, a cornerstone in the synthesis of dihydropyrimidinones (DHPMs), is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335). amazonaws.comwikipedia.org Traditionally, this acid-catalyzed reaction provides a rapid route to a wide array of DHPMs. organic-chemistry.org However, the classical Biginelli reaction does not directly yield N1-substituted products like this compound.

To achieve N1-functionalization, modifications to the standard protocol are necessary. One approach involves post-condensation modification of the Biginelli product. beilstein-journals.org Another strategy, known as the Atwal modification, utilizes O,S-substituted isoureas and a pre-formed unsaturated carbonyl compound, which can offer a route to differently substituted pyrimidines. mdpi.com The versatility of the Biginelli reaction is further expanded by altering each of the three core components, including the use of various 1,3-dicarbonyl compounds, aldehydes, and urea/thiourea (B124793) derivatives, often enhanced by microwave irradiation or the use of novel catalysts to improve yields and reaction times. amazonaws.combeilstein-journals.orgmdpi.comnih.gov

For the synthesis of the title compound, a modified Biginelli approach could theoretically involve a substituted urea derivative, such as N-(carboxymethyl)urea or a protected version thereof, although direct examples for this specific transformation are not prevalent in general literature.

| Reaction | Components | Key Features |

| Classical Biginelli | Aldehyde, β-Ketoester, Urea/Thiourea | Acid-catalyzed, one-pot synthesis of dihydropyrimidinones. wikipedia.orgorganic-chemistry.org |

| Modified Biginelli | Varied components (e.g., cyclic dicarbonyls, substituted ureas) | Allows for greater product diversity and functionalization. mdpi.comasianpubs.org |

| Microwave-Assisted | Standard or modified components | Reduced reaction times and often improved yields. beilstein-journals.orgnih.gov |

Condensation reactions utilizing ethyl acetoacetate (B1235776) and thiourea or its derivatives are fundamental to the formation of pyrimidinethione rings, which are structural analogs of pyrimidinones (B12756618). aacmanchar.edu.in These components are integral to the Biginelli reaction and similar cyclocondensations. researchgate.netekb.eg The reaction involves the condensation of an aldehyde, a β-ketoester like ethyl acetoacetate, and thiourea. aacmanchar.edu.in The use of thiourea instead of urea typically leads to the formation of dihydropyrimidinethiones. ekb.eg These thione derivatives can serve as intermediates that can be later converted to their oxo-analogs.

The synthesis of N1-substituted pyrimidinones via this route would necessitate the use of an N1-substituted thiourea derivative in the initial condensation. A variety of catalysts, including Brønsted/Lewis acids and ionic liquids, have been employed to optimize these reactions, often under solvent-free conditions to enhance their environmental friendliness. ekb.egacs.org

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type |

| Aldehyde | Ethyl Acetoacetate | Urea | Dihydropyrimidinone aacmanchar.edu.in |

| Aldehyde | Ethyl Acetoacetate | Thiourea | Dihydropyrimidinethione ekb.eg |

| Aldehyde | Ethyl Acetoacetate | Substituted Urea/Thiourea | Substituted Dihydropyrimidinone/thione |

Beyond the multicomponent Biginelli reaction, various other cyclization strategies are employed to construct the pyrimidinone ring. researchgate.net These methods often provide greater control over the substitution pattern. De novo synthesis approaches, which build the heterocyclic ring from smaller acyclic fragments, are common. nih.gov

One such strategy involves the reaction of β-dicarbonyl compounds with N-C-N synthons like amidines or urea. wikipedia.org For instance, a β-formyl enamide can undergo a samarium chloride-catalyzed cyclization with urea under microwave irradiation to yield a pyrimidinone. organic-chemistry.org Another powerful method is the aza-Michael addition-intramolecular cyclization cascade, where, for example, trifluorinated 2-bromoenones react with amidines to selectively produce trifluoromethylated pyrimidines under mild conditions. organic-chemistry.org These strategies highlight the diverse tactics available for forming the pyrimidine (B1678525) core, which can be adapted to incorporate the N1-acetic acid moiety by starting with appropriately functionalized precursors. nih.govmdpi.com

Often, the most practical route to a specifically substituted heterocycle like this compound involves a multi-step synthesis. nih.gov This approach allows for the precise and sequential introduction of required functional groups. A common strategy involves first constructing the pyrimidine ring and then performing functionalization reactions.

For example, a pyrimidinone ring could be synthesized first, followed by an N-alkylation step to introduce the acetic acid group. This would involve reacting the pyrimidinone with a reagent like ethyl bromoacetate, followed by hydrolysis of the ester to yield the desired carboxylic acid. This method circumvents the potential incompatibility of the free acid group in the initial ring-forming reaction. Multi-step syntheses are particularly useful for creating complex or fused-ring pyrimidine derivatives, where microwave-assisted steps can be used to improve efficiency. nih.gov

Derivatization Strategies for Pyrimidine-Acetic Acid Scaffolds

Once the this compound scaffold is synthesized, its pyrimidine ring can be further modified to create a library of related compounds. The pyrimidine ring system is a versatile platform for a variety of chemical transformations. nih.govnih.gov

The chemical properties of the pyrimidine ring dictate the strategies for its functionalization. The ring is generally electron-deficient, particularly at the 2, 4, and 6 positions, making them susceptible to nucleophilic substitution. wikipedia.org Conversely, the 5-position is more electron-rich and is the preferred site for electrophilic substitution reactions like halogenation or nitration. wikipedia.org

Radical substitution reactions have also been explored for the functionalization of pyrimidine rings, allowing for the introduction of hydroxyl (-OH) and amino (-NH2) groups. uhmreactiondynamics.orgrsc.org For the this compound scaffold, derivatization could involve:

Electrophilic substitution at C5: Introducing substituents like halogens, which can then be used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to form new C-C bonds. beilstein-journals.orgorganic-chemistry.org

Nucleophilic substitution: If a leaving group is present at the C2 or C4 positions (less relevant for the 6-oxo structure), it could be displaced by various nucleophiles.

Modification of the oxo group: The carbonyl group at C6 could potentially be converted to a thione or an imine, further diversifying the scaffold.

These derivatization strategies are crucial for structure-activity relationship (SAR) studies in drug discovery, allowing for the fine-tuning of the molecule's biological properties. mdpi.com

Modifications at the Acetic Acid Moiety

The carboxylic acid group of this compound is a prime site for chemical modifications, most notably through esterification and amidation reactions. These transformations are crucial for altering the compound's physicochemical properties, such as solubility and lipophilicity, which in turn can influence its biological activity.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. However, to circumvent the often harsh conditions of Fischer esterification, milder methods are frequently employed. The use of coupling reagents such as 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) in the presence of N-methylmorpholine allows for the efficient formation of esters under gentle conditions. researchgate.net

Amidation: The formation of amides from this compound is another key modification. Direct condensation with an amine is generally not feasible due to the formation of an unreactive carboxylate salt. Therefore, the carboxylic acid must first be activated. This can be accomplished using a variety of coupling reagents.

Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization. mychemblog.com More advanced phosphonium and aminium/uronium salt-based reagents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), offer high efficiency and are particularly useful for challenging couplings. peptide.comnih.govyoutube.com HATU, for instance, is known for its rapid reaction times and minimal epimerization, making it a preferred choice in many synthetic applications. peptide.comcommonorganicchemistry.comasianpubs.org The general procedure for HATU-mediated amide coupling involves the reaction of the carboxylic acid with the amine in the presence of HATU and a non-nucleophilic base such as diisopropylethylamine (DIEA) in an aprotic solvent like dimethylformamide (DMF). peptide.comasianpubs.org

A one-pot, three-component microwave-assisted synthesis has also been reported for the preparation of 2-(3,4-dihydro-6-methyl-2-oxo-4-phenyl-5-propionylpyrimidin-1(2H)-yl) acetohydrazide derivatives, highlighting a modification of the acetic acid moiety into a hydrazide, which can serve as a precursor for further functionalization. google.com

Below is a table summarizing common coupling reagents used for amide synthesis from carboxylic acids.

| Coupling Reagent Class | Examples | Common Additives |

| Carbodiimides | DCC, EDC, DIC | HOBt, HOAt |

| Phosphonium Salts | BOP, PyBOP | |

| Aminium/Uronium Salts | HBTU, TBTU, HATU | DIEA |

Electrophilic Substitution Reactions on Dihydropyrimidinones

The dihydropyrimidinone ring, being an electron-rich heterocyclic system, is susceptible to electrophilic substitution reactions. However, the reactivity and regioselectivity of these reactions are highly dependent on the nature of the substituents already present on the ring and the reaction conditions. While specific studies on the electrophilic substitution of this compound are not extensively documented, analogies can be drawn from the reactivity of similar dihydropyrimidinone structures.

One of the key electrophilic substitution reactions is the Vilsmeier-Haack reaction, which is used for the formylation of electron-rich aromatic and heterocyclic compounds. peptide.comasianpubs.orgrsc.orgwikipedia.org This reaction employs a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). peptide.comrsc.orgwikipedia.org The electron-rich nature of the dihydropyrimidinone ring suggests its potential to undergo formylation, likely at the C5 position, which is activated by the two nitrogen atoms.

Nucleophilic Attack and Substitution Patterns

The dihydropyrimidinone ring can also be subject to nucleophilic attack, particularly at positions that are rendered electrophilic by the presence of electron-withdrawing groups or by the inherent electronic nature of the heterocyclic system. For instance, in related pyrimidine systems, nucleophilic substitution of leaving groups such as halogens is a common transformation. illinois.edu

In the context of this compound, the carbonyl group at C6 represents an electrophilic center susceptible to nucleophilic attack. Furthermore, if a suitable leaving group were present on the ring, for example at the C2 or C4 positions, nucleophilic displacement would be a viable synthetic route for further functionalization. Studies on related 2-thioxopyrimidin-4-ones have shown that the thioxo group can be displaced by nucleophiles, indicating the potential for similar reactivity in the oxo-analog.

The synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings often involves intramolecular cyclization through nucleophilic attack of a nitrogen or oxygen atom onto an electrophilic carbon center within the pyrimidine precursor. organic-chemistry.org This highlights the inherent reactivity of the pyrimidine core towards nucleophiles.

Reaction Mechanism Elucidation in Synthetic Pathways

The synthesis of this compound and its derivatives is most commonly achieved through a variation of the Biginelli reaction. Understanding the mechanism of this multicomponent reaction is crucial for optimizing reaction conditions and controlling the selectivity of the synthesis.

Investigation of Intermediate Formation and Stability

Experimental evidence, including the isolation of proposed intermediates under specific reaction conditions, has provided support for this mechanistic pathway. nii.ac.jp

Catalytic Effects in Synthetic Reactions

The Biginelli reaction is traditionally catalyzed by Brønsted acids, such as hydrochloric acid or acetic acid. rsc.orgresearchgate.net However, a wide array of Lewis acids have been shown to be effective and often superior catalysts, leading to higher yields and shorter reaction times. echemcom.comresearchgate.netnih.govnih.gov

Lewis Acid Catalysis: Lewis acids such as ferric chloride (FeCl₃), nickel chloride (NiCl₂), indium(III) chloride (InCl₃), and ytterbium triflate (Yb(OTf)₃) have been successfully employed. echemcom.comnih.gov These catalysts are thought to function by activating the aldehyde carbonyl group towards nucleophilic attack by the urea, thereby facilitating the formation of the crucial N-acyliminium ion intermediate. nih.gov Some Lewis acids may also coordinate to the β-dicarbonyl compound, promoting its enolization.

A variety of other catalytic systems have also been developed, including the use of elemental bromine as a Lewis acid catalyst and various metal methanesulfonates. nih.govmdpi.com The choice of catalyst can significantly impact the reaction efficiency and can be tailored based on the specific substrates being used.

The table below provides a summary of various catalysts used in the Biginelli reaction and their general effect on reaction outcomes.

| Catalyst Type | Examples | Effect on Reaction |

| Brønsted Acids | HCl, Acetic Acid | Traditional catalysts, often require harsh conditions and long reaction times. |

| Lewis Acids | FeCl₃, NiCl₂, Yb(OTf)₃, InCl₃ | Increased reaction rates, higher yields, milder reaction conditions. echemcom.comnih.gov |

| Heterogeneous Catalysts | Mesoporous silica | Allows for easier catalyst recovery and recycling. researchgate.net |

| Organocatalysts | Chiral phosphoric acids | Can induce enantioselectivity in the reaction. researchgate.net |

Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity: When unsymmetrical β-dicarbonyl compounds are used in the Biginelli reaction, the issue of regioselectivity arises. The cyclization step can potentially lead to two different constitutional isomers. The regiochemical outcome is influenced by the relative reactivity of the two carbonyl groups in the β-dicarbonyl compound and the reaction conditions. For the synthesis of this compound, a symmetrical β-dicarbonyl equivalent is typically used, thus avoiding issues of regioselectivity in the ring formation. However, when designing analogs with different substituents on the dihydropyrimidinone ring, the choice of a non-symmetrical β-dicarbonyl component would necessitate careful consideration of the factors controlling regioselectivity.

Stereoselectivity: The C4 position of the dihydropyrimidinone ring is a stereocenter. In the synthesis of this compound, this position is unsubstituted, so stereoselectivity is not a concern. However, in the synthesis of many biologically active dihydropyrimidinones, the C4 position is substituted, and controlling the stereochemistry at this center is of paramount importance.

The development of asymmetric Biginelli reactions has been an area of intense research. Chiral catalysts, including chiral Brønsted acids (e.g., BINOL-derived phosphoric acids) and chiral Lewis acid complexes, have been employed to induce enantioselectivity. youtube.comresearchgate.net These catalysts can create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other. The use of chiral auxiliaries on one of the reactants is another strategy to achieve stereocontrol. For N1-substituted dihydropyrimidinones, if the substituent itself is chiral, it can induce diastereoselectivity in the Biginelli reaction. The study of atropisomerism in N1-aryl substituted dihydropyrimidin-2(1H)-thiones has also been reported, where restricted rotation around the C-N bond leads to axial chirality.

Green Chemistry Principles in Synthesis of Dihydropyrimidines

The synthesis of dihydropyrimidines, particularly through the well-established Biginelli reaction, has undergone significant evolution to align with the principles of green chemistry. This shift is driven by the need for more sustainable, efficient, and environmentally benign synthetic methodologies in pharmaceutical chemistry. eurekaselect.comsennosbiotech.com The traditional Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester, and urea, often required harsh acidic catalysts and organic solvents, leading to environmental concerns and sometimes low yields. eurekaselect.comnih.gov Modern approaches focus on minimizing waste, reducing energy consumption, and utilizing non-toxic, renewable materials. benthamdirect.comresearchgate.net

Key green strategies that have been successfully applied to the synthesis of dihydropyrimidines include the use of alternative energy sources, development of eco-friendly and reusable catalysts, and the implementation of solvent-free reaction conditions. eurekaselect.comnih.gov

Alternative Energy Sources

To reduce reaction times and energy consumption, researchers have moved away from conventional heating methods. Two prominent techniques are microwave irradiation and ultrasound assistance.

Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool, dramatically accelerating the Biginelli reaction from hours to mere minutes. asianpubs.orgbenthamdirect.com This method often allows for solvent-free conditions, which simplifies product work-up and reduces the use of hazardous organic solvents. asianpubs.orgtandfonline.comasianpubs.org The efficient and uniform heating provided by microwaves typically leads to higher yields and cleaner reactions. eurekaselect.combenthamdirect.com

Ultrasound Assistance: Sonochemistry provides another energy-efficient alternative. The use of ultrasound irradiation can promote the reaction through acoustic cavitation, leading to milder reaction conditions, significantly shorter reaction times, and excellent product yields. nih.govjipbs.comut.ac.ir This technique is often compatible with solvent-free protocols, further enhancing its green credentials. jipbs.comut.ac.ir

Eco-Friendly Catalysis

The replacement of traditional corrosive acid catalysts like HCl with greener alternatives has been a major focus of research. nih.govrsc.org These modern catalysts are often milder, more efficient, and recyclable.

Heterogeneous and Reusable Catalysts: Solid-supported catalysts are highly advantageous as they can be easily separated from the reaction mixture and reused, minimizing waste and cost. researchgate.nettandfonline.comacs.org Examples include:

Polymer-supported catalysts: Porous organic polymers and polymer nanocomposites have been shown to be effective and easily recoverable. jipbs.comtandfonline.com

Ionic Liquids on Solid Supports: Immobilizing ionic liquids on supports like chitosan combines the catalytic activity of ionic liquids with the benefits of heterogeneous catalysis. acs.orgresearchgate.net

Clays and Zeolites: Natural materials like montmorillonite clay can serve as efficient, inexpensive, and environmentally friendly catalysts. nih.govnih.govichem.md

Metal-Organic Frameworks (MOFs): MOFs have been utilized as stable and reusable catalysts that can be effective even under solvent-free conditions.

Biocatalysts and Natural Acids: An innovative approach involves using natural, renewable, and biodegradable catalysts. ijarsct.co.inresearchgate.net

Fruit Juices: Juices from fruits like coconut, tomato, and citrus have been successfully used as natural catalytic media. nih.gov These juices contain organic acids, such as citric acid, that can effectively catalyze the Biginelli reaction at room temperature. ijarsct.co.innih.gov

Amino Acids: Simple amino acids, such as glutamic acid, have been employed as efficient, biodegradable organocatalysts. orientjchem.org

Solvent-Free Synthesis (Neat Conditions)

Eliminating organic solvents is a cornerstone of green chemistry, as it prevents pollution, reduces cost, and simplifies purification processes. sennosbiotech.com Many modern protocols for dihydropyrimidine (B8664642) synthesis are performed under solvent-free or "neat" conditions. asianpubs.orgasianpubs.org These reactions are typically facilitated by microwave irradiation, ultrasound, or mechanochemical methods like ball milling, which involves grinding the reactants together without any solvent. nih.govresearchgate.net Solvent-free approaches have proven to be highly efficient, often resulting in excellent yields in very short reaction times. asianpubs.orgjipbs.comut.ac.ir

The following table summarizes various green chemistry approaches applied to the synthesis of dihydropyrimidines.

| Green Method/Catalyst | Reaction Conditions | Key Advantages |

| Alternative Energy | ||

| Microwave Irradiation | Often solvent-free | Drastically reduced reaction times (minutes vs. hours), excellent yields, simple work-up. asianpubs.orgbenthamdirect.comtandfonline.com |

| Ultrasound Assistance | Solvent-free or in water | Short reaction times, high yields, mild conditions, operational simplicity. nih.govjipbs.comut.ac.irresearchgate.net |

| Green Catalysts | ||

| Heteropolyanion-based Ionic Liquids | Microwave, Solvent-free | High yields, short reaction times, reusable catalyst. tandfonline.com |

| Polymer Nanocomposite (Polyindole-Fe) | Ultrasound, Solvent-free | Excellent yields (82-92%), short reaction times, avoidance of organic solvents. jipbs.com |

| Copper(II)-based Porous Organic Polymer | Solvent-free | High product yields, stable and easily recoverable catalyst. tandfonline.com |

| Ytterbium triflate (Yb(OTf)₃) | Solvent-free | Increased yields, shortened reaction time, catalyst is recoverable and reusable. organic-chemistry.org |

| HPA-Clay | Solvent-free | Excellent yields, reduced reaction times, reusable heterogeneous catalyst. ichem.md |

| Fruit Juices (e.g., Coconut, Tomato) | Room Temperature | Inexpensive, readily available, non-toxic, good to excellent yields. ijarsct.co.innih.gov |

| Glutamic Acid | Reflux in Acetonitrile | Environmentally friendly, high yields, easy separation. orientjchem.org |

| Mechanochemistry | ||

| Planetary Ball Milling | Solvent-free | Excellent yields (>98%), short reaction time, avoids bulk solvents. nih.govresearchgate.net |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a cornerstone in the theoretical investigation of this molecule, offering a balance between computational cost and accuracy. These calculations have been pivotal in understanding the molecule's geometry, electronic structure, and vibrational modes.

The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable arrangement of atoms. Using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, the equilibrium geometry of 2-(6-Oxo-1,6-dihydropyrimidin-1-yl)acetic acid is determined. This process minimizes the energy of the molecule, providing precise information on bond lengths, bond angles, and dihedral angles. The optimized structure reveals a nearly planar pyrimidine (B1678525) ring, with the acetic acid side chain exhibiting a specific spatial orientation relative to the ring.

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's chemical stability and reactivity. wjarr.com A smaller energy gap suggests higher reactivity. wjarr.com For this compound, DFT calculations have been employed to determine these energies.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -1.72 |

| Energy Gap (ΔE) | 5.13 |

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental spectroscopic data. By calculating the vibrational frequencies using DFT, it is possible to predict the positions of absorption bands in the Infrared (IR) and Raman spectra. nih.gov This analysis helps in identifying the characteristic vibrational modes associated with the different functional groups within the molecule, such as the C=O stretching of the pyrimidine ring and the carboxylic acid group, N-H bending, and C-N stretching vibrations. nih.govresearchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Spectral Region |

|---|---|---|

| O-H stretch (carboxylic acid) | 3500 | FT-IR |

| C-H stretch (aromatic) | 3100 | FT-IR, Raman |

| C=O stretch (pyrimidine ring) | 1715 | FT-IR, Raman |

| C=O stretch (carboxylic acid) | 1680 | FT-IR, Raman |

| C=C stretch | 1620 | Raman |

| C-N stretch | 1350 | FT-IR |

The presence of the flexible acetic acid side chain in this compound allows for the existence of multiple conformations. Conformational analysis is performed to identify the different stable conformers and to determine their relative energies. By systematically rotating the rotatable bonds and calculating the energy at each step, a potential energy surface can be mapped out. This allows for the identification of the global minimum energy conformation, which is the most stable arrangement of the molecule, as well as other local energy minima corresponding to other stable conformers.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.com

MD simulations are used to explore the molecular flexibility and conformational changes of this compound in a simulated environment, such as in a solvent like water. nih.gov These simulations track the movements of each atom in the molecule over a period of time, providing a detailed view of its dynamic nature. This approach is particularly useful for understanding how the molecule behaves in solution, including the transitions between different conformations and the flexibility of the pyrimidine ring and the acetic acid side chain. nih.gov

Simulation of Solvent Effects on Compound Behavior

While specific studies detailing the simulation of solvent effects on "this compound" are not extensively documented in the current literature, the principles of such simulations are well-established and routinely applied to similar heterocyclic compounds. These computational investigations are crucial for understanding how the surrounding solvent environment influences the compound's conformation, stability, and reactivity.

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are employed to model the interactions between the solute ("this compound") and various solvent molecules. These simulations can predict changes in the molecule's geometric parameters, electronic distribution, and spectroscopic properties in different solvents. For instance, in polar protic solvents like water, it is expected that the oxo and carboxylic acid groups of the compound would form strong hydrogen bonds, influencing its solubility and conformational preferences. In contrast, in aprotic solvents, different intermolecular interactions would dominate, potentially leading to different stable conformations. Understanding these solvent effects is vital for predicting the compound's behavior in biological systems and for designing crystallization or formulation processes.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

In QSAR and QSPR studies of pyrimidinone derivatives, a variety of molecular descriptors are calculated to quantify different aspects of the molecular structure. These descriptors can be broadly categorized as electronic, steric, lipophilic, and topological. The goal is to find a statistically significant correlation between a set of these descriptors and an observed property, such as inhibitory activity against a specific enzyme or a physicochemical property like solubility.

For a hypothetical QSAR study on a series of analogues of "this compound," the following descriptors would likely be considered:

| Descriptor Category | Examples of Descriptors | Potential Correlated Property |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Receptor binding affinity, Reactivity |

| Steric | Molecular weight, Molar refractivity, Sterimol parameters | Enzyme inhibition, Membrane permeability |

| Lipophilic | LogP (octanol-water partition coefficient) | Bioavailability, Protein binding |

| Topological | Connectivity indices, Wiener index, Balaban index | Solubility, Boiling point |

By analyzing these correlations, researchers can identify the key structural features that govern the desired property.

Once a statistically robust QSAR or QSPR model is developed, it can be used to predict the activity or property of newly designed analogues that have not yet been synthesized. nih.gov This predictive capability is a cornerstone of modern drug discovery, as it allows for the virtual screening of large libraries of compounds and the prioritization of candidates with the highest predicted potency and most favorable properties. For "this compound," a validated QSAR model could guide the design of new derivatives with enhanced biological activity by suggesting specific modifications to the pyrimidinone ring or the acetic acid side chain.

The interplay of lipophilic, electronic, and steric properties is fundamental in determining the biological activity of a molecule. In the context of pyrimidinone derivatives, these descriptors have been shown to be critical.

Lipophilicity: The octanol-water partition coefficient (LogP) is a key descriptor for predicting a compound's ability to cross biological membranes and its potential for hydrophobic interactions with a target protein.

Electronic Properties: Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide insights into a molecule's reactivity and its ability to participate in charge-transfer interactions.

Steric Factors: The size and shape of a molecule, quantified by descriptors like molar volume and surface area, are crucial for its ability to fit into the binding site of a target protein.

A hypothetical analysis of these descriptors for "this compound" would be essential in rationalizing its structure-activity relationships and in the design of new, more potent analogues.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govacs.org This method is extensively used to predict the binding mode and affinity of small molecules, such as "this compound," to a macromolecular target, typically a protein.

While specific docking studies for "this compound" are not prominently featured in the literature, studies on similar pyrimidinone derivatives have demonstrated the utility of this approach. nih.govresearchgate.net In a typical molecular docking workflow, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The small molecule ligand is then placed in the binding site of the protein, and various conformational poses are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

For "this compound," molecular docking could be used to predict its binding to various therapeutic targets. The results would provide insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. This information is invaluable for understanding the mechanism of action and for designing modifications to the ligand that could enhance its binding affinity and selectivity.

A hypothetical summary of predicted interactions for "this compound" with a generic kinase target is presented below:

| Interaction Type | Potential Interacting Group on Compound | Potential Interacting Residue on Protein |

| Hydrogen Bond | Oxo group on pyrimidinone ring | Backbone NH of hinge region residue |

| Hydrogen Bond | Carboxylic acid group | Lysine (B10760008) side chain |

| Hydrophobic Interaction | Pyrimidinone ring | Leucine, Valine, Isoleucine residues |

| Electrostatic Interaction | Carboxylate anion | Arginine side chain |

These predicted interactions would form the basis for further computational and experimental validation.

Investigation of Hydrogen Bonding and Other Non-Covalent Interactions at Binding Sites

Non-covalent interactions are crucial in determining the binding affinity and specificity of a ligand to its biological target. For this compound, the primary non-covalent interactions expected to play a significant role are hydrogen bonds and hydrophobic interactions.

Hydrogen Bonding: The molecular structure of this compound possesses several hydrogen bond donors and acceptors. The pyrimidinone ring itself is predisposed to forming strong hydrogen bonds, similar to the nitrogenous bases found in DNA and RNA. semanticscholar.org Computational studies on various pyrimidinone derivatives have identified two predominant types of hydrogen bonds: N-H···O and C-H···O. semanticscholar.org The N-H group at position 3 of the pyrimidinone ring can act as a hydrogen bond donor, while the carbonyl oxygen at position 6 is a primary hydrogen bond acceptor.

The acetic acid side chain introduces a carboxylic acid group, which is a versatile participant in hydrogen bonding. The hydroxyl group of the carboxylic acid can act as a hydrogen bond donor, and the carbonyl oxygen can act as an acceptor. This allows for a variety of hydrogen bonding patterns with amino acid residues in a protein binding site, such as arginine, lysine, aspartate, and glutamate. Studies on pyrimidinol carboxylic acid inhibitors have highlighted the importance of the carboxylic acid moiety in coordinating with metal ions present in the active sites of enzymes, a process heavily reliant on the geometry of these interactions. nih.gov

The table below summarizes the typical energies and bond lengths of hydrogen bonds observed in computational studies of pyrimidinone derivatives, which can be considered analogous to the interactions involving the pyrimidinone core of this compound.

| Interaction Type | Donor | Acceptor | Typical Interaction Energy (kcal/mol) |

| Hydrogen Bond | N-H (ring) | O (carbonyl) | -16.55 |

| Hydrogen Bond | C-H (ring) | O (carbonyl) | -6.48 |

| Hydrogen Bond | O-H (carboxylic acid) | Various | Not specified in sources |

| Hydrogen Bond | Various | O=C (carboxylic acid) | Not specified in sources |

Data inferred from studies on analogous pyrimidinone compounds. semanticscholar.org

Insights into Mechanistic Interactions at a Molecular Level

Computational investigations of various pyrimidine analogs have revealed common interaction patterns. For instance, molecular docking studies of pyrimidine derivatives targeting specific enzymes often show the pyrimidine core situated within a binding pocket, forming key hydrogen bonds with backbone or side-chain residues. figshare.com The substituents on the pyrimidine ring are then oriented to occupy adjacent sub-pockets, where they can form additional hydrogen bonds, hydrophobic, or electrostatic interactions.

In the case of this compound, the pyrimidinone core would likely anchor the molecule in a binding site through hydrogen bonds involving the N-H and C=O groups. The acetic acid side chain, with its conformational flexibility, can then position itself to interact with specific residues. For example, the carboxylic acid group could form a salt bridge with a positively charged lysine or arginine residue, or it could engage in a network of hydrogen bonds with polar amino acids like serine, threonine, or asparagine.

Studies on pyrimidinol carboxylic acid inhibitors of HIV-1 RNase H have shown that the carboxylic acid is essential for chelating divalent metal ions in the active site, suggesting a direct mechanistic role in enzyme inhibition. nih.gov This highlights the potential for the acetic acid moiety of this compound to play a critical role in its mechanism of action by directly interacting with key functional components of a biological target.

The combination of the rigid pyrimidinone scaffold for primary recognition and the flexible, functionalized side chain for specific interactions is a common theme in the rational design of enzyme inhibitors and other bioactive molecules.

Reactivity and Mechanistic Investigations

Acid-Base Chemistry of 2-(6-Oxo-1,6-dihydropyrimidin-1-yl)acetic acid

The structure of this compound contains both acidic and basic functional groups, allowing it to participate in protonation and deprotonation equilibria. The primary acidic site is the carboxylic acid proton, while the pyrimidinone ring contains a weakly acidic N-H proton and basic nitrogen atoms.

The molecule possesses multiple sites that can be protonated or deprotonated depending on the pH of the solution. The most significant equilibrium involves the carboxylic acid group.

Carboxylic Acid Deprotonation: The most acidic proton is that of the carboxylic acid group (-COOH). Its dissociation yields a carboxylate anion (-COO⁻) and a proton. The pKₐ for this equilibrium is expected to be lower than that of unsubstituted acetic acid (pKₐ ≈ 4.76) due to the electron-withdrawing nature of the attached pyrimidinone ring.

Pyrimidinone N-H Deprotonation: The N3-H proton of the pyrimidinone ring is weakly acidic. This is analogous to the N-H protons in uracil (B121893), which has an acidic pKₐ of approximately 9.4. wikipedia.org Deprotonation at this site occurs only under alkaline conditions.

Ring Nitrogen Protonation: Under strongly acidic conditions, the pyrimidine (B1678525) ring can be protonated. The most likely site of protonation is the N3 nitrogen atom when it is unprotonated, or potentially the exocyclic oxygen atom. Studies on pyrimidine and its derivatives show that ring nitrogens are the primary sites of protonation. figshare.comnih.gov

The principal acid-base equilibria are summarized in the table below.

| Equilibrium | Functional Group | Approximate pKₐ/pKₐ Range | Predominant Species in Water (pH 7) |

| Deprotonation | Carboxylic Acid (-COOH) | 3 - 4 | Carboxylate (-COO⁻) |

| Deprotonation | Amide (-NH-) | 9 - 10 | Amide (-NH-) |

| Protonation | Ring Nitrogen (N3) | 1 - 2 | Unprotonated Nitrogen |

Note: pKₐ values are estimated based on analogous structures and general chemical principles. Actual experimental values may vary.

The acidity of the carboxylic acid moiety is significantly influenced by the electronic properties of the substituent attached to the acetic acid alpha-carbon. In this case, the substituent is the 6-oxo-1,6-dihydropyrimidin-1-yl group.

This heterocyclic group acts as an electron-withdrawing group (EWG) through the inductive effect. The electronegative nitrogen atoms and the carbonyl group at the C6 position pull electron density away from the acetic acid side chain. This inductive withdrawal of electrons stabilizes the conjugate base (carboxylate anion) that is formed upon deprotonation. By delocalizing the negative charge, the stability of the anion is increased relative to the undissociated acid. This stabilization shifts the dissociation equilibrium towards the products, resulting in a stronger acid and a lower pKₐ value compared to unsubstituted acetic acid.

The effect is analogous to the increased acidity observed in α-haloacetic acids.

| Compound | Substituent | pKₐ | Acidity Relative to Acetic Acid |

| Acetic Acid | -H | 4.76 | Reference |

| Chloroacetic Acid | -Cl (EWG) | 2.86 | Stronger |

| This compound | -pyrimidinone (EWG) | Est. 3-4 | Stronger |

Note: pKₐ values are from established literature. The value for the title compound is an estimate based on the principles described.

Oxidation-Reduction Chemistry

The dihydropyrimidine (B8664642) core of the molecule is susceptible to redox reactions, particularly oxidation. The stability of the compound under various redox conditions is crucial for its handling and persistence.

The 1,6-dihydropyrimidine ring system can undergo oxidative dehydrogenation (aromatization) to form the corresponding pyrimidinone derivative. This is a common transformation for dihydropyrimidines and can be achieved using various oxidizing agents.

A widely studied mechanism involves the use of a copper catalyst in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). The proposed mechanism proceeds as follows:

Generation of a tert-butyl peroxy radical from the interaction of the copper salt with TBHP.

The radical abstracts a hydrogen atom from the C4 position of the dihydropyrimidine ring, generating a carbon-centered radical intermediate.

This intermediate reacts with Cu(II) to form an organocopper species or an iminium ion.

Subsequent elimination leads to the formation of a double bond, resulting in the aromatic pyrimidinone ring.

Other reagents known to effect this transformation include nitric acid, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and ceric ammonium (B1175870) nitrate (B79036) (CAN). These reactions highlight the potential for the dihydropyrimidine ring to be converted to a more stable aromatic system under oxidative conditions.

Oxidative Stability: Beyond dehydrogenation, the molecule may be susceptible to further oxidative degradation under harsh conditions. Analogous to uracil, strong oxidation can lead to the cleavage of the pyrimidine ring, potentially yielding products like urea (B33335) and carboxylic acid fragments such as maleic acid. wikipedia.org However, some pyrimidinone structures have also been noted for their ability to act as electron donors and exhibit antioxidant properties, which may confer a degree of stability against certain oxidative processes. acs.org The acetic acid side chain is generally stable to mild oxidizing conditions but can be degraded by aggressive reagents.

Reductive Stability: The dihydropyrimidinone ring is already in a partially reduced state compared to an aromatic pyrimidine. The C4=C5 double bond and the C6-carbonyl group are potential sites for reduction. Catalytic hydrogenation (e.g., using H₂/Pd) or chemical reducing agents (e.g., sodium borohydride) could potentially reduce the double bond to yield a tetrahydropyrimidinone or reduce the carbonyl group. A review on the redox reactivity of dihydropyrimidinones indicates that reduction of the ring is a known transformation. researchgate.net The carboxylic acid group is generally resistant to reduction by common reducing agents like sodium borohydride (B1222165) but can be reduced by more powerful reagents like lithium aluminum hydride.

Hydrolysis and Degradation Pathways

The molecule contains an internal amide (lactam) bond within the pyrimidinone ring, which can be susceptible to hydrolysis under certain conditions. Furthermore, its structural similarity to endogenous pyrimidines suggests it may be susceptible to enzymatic degradation pathways.

Under strongly acidic or basic conditions, chemical hydrolysis can occur. The most probable site of attack is the C6-carbonyl carbon, leading to the cleavage of the N1-C6 amide bond. This would result in the opening of the heterocyclic ring to form an N-substituted amino acid derivative.

Biochemically, the degradation of pyrimidines like uracil proceeds via a well-established reductive pathway. nih.govresearchgate.net It is plausible that this compound could be degraded by a similar enzymatic pathway:

Reduction: The first and rate-limiting step in uracil catabolism is the reduction of the C5-C6 double bond by the enzyme dihydropyrimidine dehydrogenase (DPD). creative-proteomics.com The target molecule already has a saturated C1-C6 bond but contains a C4=C5 double bond, which would be the analogous site for reduction to form a tetrahydropyrimidinone derivative.

Hydrolytic Ring Opening: The resulting saturated ring is then hydrolyzed by the enzyme dihydropyrimidinase, which cleaves the N3-C4 bond to produce an N-substituted β-ureidopropionate. nih.gov

Final Cleavage: A third enzyme, β-ureidopropionase, cleaves the ureido group to release ammonia, carbon dioxide, and a β-amino acid. creative-proteomics.com In this case, the final product would be N-(carboxymethyl)-β-alanine.

This pathway effectively breaks down the heterocyclic ring into smaller, water-soluble components.

Article on "this compound"

Following a comprehensive search for scientific literature, it has been determined that there is currently no available research data specifically detailing the reactivity, mechanistic investigations, and formation of co-crystals or supramolecular assemblies for the compound This compound .

The requested sections and subsections for the article are as follows:

Formation of Co-crystals and Supramolecular Assemblies

Role of Intermolecular Interactions in Solid-State Organization

Despite extensive searches of scientific databases and patent literature, no studies were found that specifically investigate these properties for this compound. Consequently, the creation of a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline is not possible at this time due to the lack of specific data for this compound.

General information on related pyrimidine derivatives or theoretical concepts of co-crystal formation and self-assembly exists, but per the instructions to focus solely on "this compound," this information has been excluded.

Therefore, the article cannot be generated as requested.

Biochemical Interaction Mechanisms Non Clinical Focus

Enzyme-Ligand Interaction Mechanisms

The inhibitory or activatory effects of small molecules on enzymes are underpinned by precise molecular interactions. For derivatives of 6-oxo-1,6-dihydropyrimidine, these mechanisms have been elucidated through a combination of biochemical assays and structural biology techniques.

Research into compounds structurally related to 2-(6-Oxo-1,6-dihydropyrimidin-1-yl)acetic acid has uncovered significant enzyme inhibitory activity. A notable example is the identification of a novel 2-thio-6-oxo-1,6-dihydropyrimidine derivative as an inhibitor of human lactate (B86563) dehydrogenase (LDH) semanticscholar.org. High-throughput screening identified this class of compounds, with an initial hit displaying a half-maximal inhibitory concentration (IC50) of 8.1 μM semanticscholar.org. Further biochemical investigations, including surface plasmon resonance and saturation transfer difference NMR experiments, confirmed that the compound specifically associates with human LDHA semanticscholar.org. A crucial aspect of this inhibition mechanism is the requirement of the simultaneous binding of the NADH co-factor, indicating a cooperative binding model semanticscholar.org.

In the context of anticancer research, dihydropyrimidinone derivatives have been evaluated for their potential to inhibit key proteins in cancer signaling pathways nih.gov. While specific kinetic studies detailing the mode of inhibition (e.g., competitive, non-competitive) are often complex, the initial screening data provides a foundation for understanding the potential enzymatic targets of this class of compounds.

The analysis of how a ligand binds to its target protein is fundamental to understanding its efficacy. For a derivative of 2-thio-6-oxo-1,6-dihydropyrimidine, a crystal structure in complex with human LDHA was successfully obtained semanticscholar.org. This structural data provided a detailed view of the binding site and explained many of the observed structure-activity relationships, offering a blueprint for the design of more potent inhibitors semanticscholar.org.

Protein-Ligand Interaction Modeling

Computational techniques are invaluable for predicting and analyzing the interactions between small molecules and their protein targets. These methods provide insights that can guide the synthesis and evaluation of new compounds.

Molecular docking is a widely used computational method to predict the binding orientation and affinity of a small molecule to a protein target. For a series of dihydropyrimidinone derivatives, molecular docking studies were performed against nine different breast cancer target proteins to analyze their binding modes and interaction patterns nih.gov. Such in silico screening helps in identifying the most promising compounds and their likely biological targets before undertaking more resource-intensive experimental studies nih.gov.

These computational evaluations of protein-small molecule binding are a cornerstone of rational drug discovery, allowing for the rapid screening of large numbers of compounds nih.gov. The accuracy of these methods is continually improving, providing increasingly reliable predictions of binding affinities nih.gov.

The stability of a protein-ligand complex is determined by a network of interactions with specific amino acid residues in the binding pocket. For 3,4-dihydropyrimidine-2(1H)-one and 2,6-diaryl-substituted pyridine (B92270) derivatives, molecular docking simulations have identified key interactions with the Eg5 enzyme, a validated cancer target tubitak.gov.tr. These studies revealed the potential for hydrogen bond interactions with GLU116 and GLY117 residues within the binding site tubitak.gov.tr.

The design of selective inhibitors often relies on exploiting differences in the amino acid composition of the binding sites of related proteins. For example, in the design of dihydrofolate reductase inhibitors, variations in amino acids such as Met33 in Pneumocystis jirovecii DHFR versus Phe31 in human DHFR are targeted to achieve species selectivity nih.gov. This highlights the critical role of understanding specific amino acid interactions in designing targeted therapies nih.gov.

Nucleic Acid Interactions (if applicable, mechanistic only)

Currently, there is a lack of specific research detailing the direct mechanistic interactions between this compound and nucleic acids. The primary focus of research for this class of compounds has been on their interactions with protein targets.

Interactive Data Table of Related Compound Activities

| Compound Class | Target | Activity (IC50) | Reference |

|---|---|---|---|

| 2-thio-6-oxo-1,6-dihydropyrimidine derivative | Human Lactate Dehydrogenase A (LDHA) | 8.1 μM (initial hit) | semanticscholar.org |

| Optimized 2-thio-6-oxo-1,6-dihydropyrimidine derivative | Human Lactate Dehydrogenase A (LDHA) | 0.48 μM | semanticscholar.org |

| Dihydropyrimidinone derivative (Compound 4f) | Breast Cancer Cell Line (MCF-7) | 2.15 μM | nih.gov |

| Dihydropyrimidinone derivative (Compound 4e) | Breast Cancer Cell Line (MCF-7) | 2.401 μM | nih.gov |

| Dihydropyrimidinone derivative (Compound 3e) | Breast Cancer Cell Line (MCF-7) | 2.41 μM | nih.gov |

| Dihydropyrimidinone derivative (Compound 4g) | Breast Cancer Cell Line (MCF-7) | 2.47 μM | nih.gov |

| Dihydropyrimidinone derivative (Compound 4h) | Breast Cancer Cell Line (MCF-7) | 2.33 μM | nih.gov |

Binding Modes with DNA or RNA Structures

There is no available scientific literature that describes the specific binding modes of this compound with either DNA or RNA. The pyrimidine (B1678525) ring within the compound's structure suggests a potential for interaction with the nucleic acid backbone or bases; however, without experimental or computational data, any proposed mechanism would be purely speculative. Research in this area would be necessary to determine if the compound engages in hydrogen bonding, electrostatic interactions, or other forms of binding with nucleic acids.

Future Research Directions and Emerging Avenues for 2 6 Oxo 1,6 Dihydropyrimidin 1 Yl Acetic Acid

Development of Novel Synthetic Methodologies with Enhanced Efficiency

The synthesis of pyrimidinone derivatives, including 2-(6-Oxo-1,6-dihydropyrimidin-1-yl)acetic acid, has traditionally relied on established methods such as the Biginelli reaction and subsequent alkylations. nih.govmdpi.com While effective, future research must prioritize the development of more efficient, cost-effective, and environmentally benign synthetic strategies.

A significant avenue for improvement lies in the adoption of green chemistry principles. rasayanjournal.co.in This includes the use of eco-friendly solvents, catalyst-free conditions, and energy-efficient techniques like microwave and ultrasonic irradiation. researchgate.netnih.govomicsonline.org For instance, multicomponent reactions (MCRs), which allow the construction of complex molecules in a single step, can be optimized using novel, reusable catalysts such as nanoporous solid acids (e.g., SBA-Pr-SO3H) or various metal complexes under solvent-free conditions. nih.govacs.org These approaches not only increase yield and reduce reaction times but also simplify workup procedures and minimize chemical waste. rasayanjournal.co.innih.gov

Furthermore, the exploration of flow chemistry for the continuous synthesis of pyrimidinone acetic acids could offer significant advantages in terms of scalability, safety, and process control. The precise control over reaction parameters in microreactors can lead to higher purity and yields, overcoming challenges associated with batch processing.

| Methodology | Key Features | Potential Future Improvements | References |

|---|---|---|---|

| Biginelli Reaction | Three-component one-pot synthesis of dihydropyrimidinones. | Development of asymmetric variants, use of novel green catalysts (ionic liquids, solid acids). | mdpi.comnih.gov |

| Alkylation | Introduction of the acetic acid moiety onto the pyrimidinone nitrogen. | Solvent optimization for improved regioselectivity (N- vs. O-alkylation), use of safer alkylating agents. | nih.gov |

| Microwave-Assisted Synthesis | Drastically reduced reaction times and often improved yields. | Combination with catalyst-free or solvent-free conditions for enhanced green profile. | researchgate.netomicsonline.org |

| Ultrasonic Irradiation | Facile, efficient, and environmentally friendly protocol. | Application to a wider range of pyrimidinone precursors and multicomponent reactions. | rasayanjournal.co.innih.gov |

Exploration of New Chemical Transformations and Reactivity Patterns

The this compound molecule possesses multiple reactive sites amenable to a wide range of chemical transformations. Future research should focus on systematically exploring this reactivity to generate novel derivatives with diverse functionalities. The pyrimidinone core, with its amide and enamine-like character, is ripe for derivatization.

Electrophilic substitution reactions, such as halogenation and formylation, could introduce functional handles for further modification, although this may require activating groups on the ring. youtube.com Conversely, the pyrimidinone scaffold can be used as a building block for creating more complex, fused heterocyclic systems. For example, condensation reactions with various reagents can lead to the formation of triazolopyrimidinones or pyrimidotriazinones. nih.gov The acetic acid side chain also offers a versatile point for modification through standard carboxylic acid chemistry, enabling the formation of esters, amides, and other derivatives to modulate properties like solubility, cell permeability, and target engagement. A deeper computational and experimental study of the molecule's frontier molecular orbitals would help predict its reactivity towards different electrophiles and nucleophiles, guiding synthetic efforts. rsc.org

Advanced Computational Modeling and Machine Learning in Compound Design

The integration of advanced computational techniques is poised to revolutionize the design of novel analogues of this compound. In silico methods are crucial for moving beyond serendipitous discovery towards rational, property-driven drug design.

Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling can identify the key structural features essential for biological activity, guiding the design of more potent compounds. nih.gov Molecular docking simulations are invaluable for predicting the binding modes of pyrimidinone derivatives within the active sites of target proteins, such as aldose reductase, providing insights for structural optimization. mdpi.com

| Technique | Application in Pyrimidinone Design | Future Outlook |

|---|---|---|

| Molecular Docking | Predicting binding affinity and orientation in protein active sites. | Integration with molecular dynamics to simulate protein flexibility. |

| QSAR | Correlating chemical structure with biological activity to guide design. | Development of 3D- and 4D-QSAR models for higher predictive accuracy. |

| Pharmacophore Modeling | Identifying essential 3D features required for biological activity. | Use in virtual screening of large compound libraries. |

| Machine Learning / AI | Predicting ADMET properties, identifying novel candidates, de novo design. | Generative models creating novel, optimized pyrimidinone scaffolds. |

Investigation of Fundamental Biochemical Mechanisms

While derivatives of 6-oxopyrimidine-1-acetic acid are known to inhibit aldose reductase, a key enzyme in the polyol pathway implicated in diabetic complications, the full spectrum of their biological targets and mechanisms of action remains to be explored. nih.gov Future research should aim to deconstruct the fundamental biochemical pathways modulated by this compound class.

Comprehensive biological screening against diverse panels of enzymes, receptors, and ion channels could uncover novel therapeutic targets. For instance, various pyrimidine (B1678525) and pyrimidinone derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects, suggesting the scaffold may interact with multiple biological systems. nih.govnih.govmdpi.com Investigating potential off-target effects is equally important for building a complete biological profile.

Modern chemoproteomics and metabolomics approaches could be employed to identify direct protein targets and map the downstream metabolic consequences of cellular exposure to the compound. Elucidating these mechanisms is critical for understanding its therapeutic potential and for the rational design of next-generation analogues with improved selectivity and efficacy.

Design of Advanced Materials Incorporating Pyrimidinone Acetic Acid Scaffolds

Beyond its biomedical applications, the unique structure of this compound makes it an attractive building block for advanced functional materials. The pyrimidinone core is capable of forming strong and specific hydrogen bonds, particularly the self-complementary dimer motif, which is a powerful tool in supramolecular chemistry. nih.govresearchgate.net

Future research could explore the incorporation of this scaffold into polymers. Functionalizing polymer backbones with pyrimidinone units can create self-assembling or self-healing materials, where the hydrogen bonds act as reversible cross-links. researchgate.net The carboxylic acid group provides a convenient anchor point for polymerization or for grafting the molecule onto surfaces to modify their properties. Furthermore, pyrimidine-based structures are being investigated for their potential in organic electronics, suggesting that conjugated polymers incorporating this moiety could be developed for applications in sensors or light-emitting devices. rasayanjournal.co.in The ability to form ordered structures through hydrogen bonding could also be exploited in the design of novel hydrogels, liquid crystals, or porous organic frameworks. chemimpex.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(6-Oxo-1,6-dihydropyrimidin-1-yl)acetic acid, and how can reaction yields be improved?

- Methodological Answer : Utilize Design of Experiments (DoE) to systematically optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can identify critical variables affecting yield, while response surface methodology refines optimal conditions . Coupling this with computational reaction path searches (e.g., quantum chemical calculations) reduces trial-and-error experimentation, as demonstrated in integrated computational-experimental frameworks .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing structural purity?

- Methodological Answer : Employ 1H/13C NMR (in deuterated DMSO or CDCl3) to confirm the pyrimidinone ring and acetic acid moiety. Pair this with HPLC-UV/HRMS (high-resolution mass spectrometry) to validate molecular weight and detect impurities. For example, analogues like 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid were characterized using similar protocols, with MS/MS fragmentation confirming backbone integrity .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies under varying pH (2–12) using UV-Vis spectroscopy to monitor degradation kinetics. For related compounds (e.g., γ-Oxo-1-pyrenebutyric acid), decomposition products were identified via LC-MS, revealing hydrolytic cleavage of the pyrimidinone ring under alkaline conditions . Store solutions in neutral buffers (pH 6–7) at 4°C to minimize degradation.

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity data in nucleophilic substitution reactions involving this compound?

- Methodological Answer : Apply density functional theory (DFT) to model transition states and identify steric/electronic barriers. For example, substituent effects on pyridazine derivatives (e.g., ’s 4-chlorophenyl analogue) showed that electron-withdrawing groups stabilize intermediates, reducing side reactions. Validate predictions with kinetic isotope effect (KIE) studies or in situ IR spectroscopy .

Q. How can computational models predict the compound’s bioavailability and metabolic pathways?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with cytochrome P450 enzymes. For structurally similar compounds like Diethylamino-phenyl-acetic acid, in silico ADMET tools (e.g., SwissADME) predicted phase I/II metabolism, highlighting potential glucuronidation sites . Follow with in vitro microsomal assays to confirm predictions.

Q. What strategies mitigate batch-to-batch variability during scale-up synthesis?

- Methodological Answer : Implement process analytical technology (PAT) such as inline FTIR or Raman spectroscopy to monitor critical quality attributes (CQAs) in real time. For example, reactor design principles (e.g., continuous-flow systems) improved consistency in synthesizing pyrimidinecarboxylic acid derivatives by maintaining precise temperature and mixing profiles .

Q. How do solvent polarity and proticity affect tautomeric equilibria of the dihydropyrimidinone ring?

- Methodological Answer : Perform variable-temperature NMR in solvents like D2O, DMSO-d6, and CD3CN to track tautomeric shifts. For 6-Hydroxynicotinic acid ( ), keto-enol equilibria were quantified via integration of distinct proton signals. Solvent dielectric constants correlated with tautomer populations, validated by DFT-calculated Gibbs free energies .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies between computational predictions and experimental results for reaction pathways?

- Methodological Answer : Cross-validate using multiscale modeling (QM/MM for active sites + molecular mechanics for bulk effects). For example, contradictions in hydrolysis mechanisms of pyranone derivatives () were resolved by incorporating explicit solvent molecules in simulations, aligning with experimental kinetic data .

Q. What statistical methods are robust for analyzing heterogeneous biological activity data across studies?

- Methodological Answer : Apply meta-analysis with random-effects models to account for inter-study variability. For pyrimidine-based inhibitors (e.g., ’s PI 3-Kα inhibitors), hierarchical clustering of IC50 values identified outlier datasets attributable to assay conditions (e.g., serum protein interference) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products